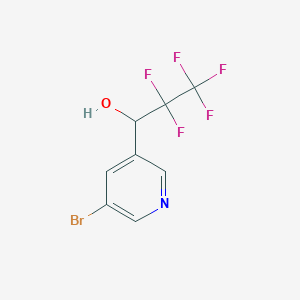![molecular formula C14H11BrO2 B12118102 [1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester CAS No. 89900-97-0](/img/structure/B12118102.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a carboxylic acid group is attached to one phenyl ring and a bromine atom is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an ether or alcohol medium.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-.
Reduction: Formation of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-chloro-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-fluoro-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-iodo-, methyl ester
Uniqueness
Compared to its analogs, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate for various chemical transformations. Additionally, the bromine atom’s size and electronegativity influence the compound’s physical and chemical properties, making it distinct from its halogenated counterparts.
Properties
CAS No. |
89900-97-0 |
|---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
methyl 4-(2-bromophenyl)benzoate |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 |
InChI Key |
YXYVNJLUPWQVPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118023.png)
![3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12118028.png)




![cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)

![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)



